![molecular formula C13H13ClO2 B2828888 Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-52-1](/img/structure/B2828888.png)

Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

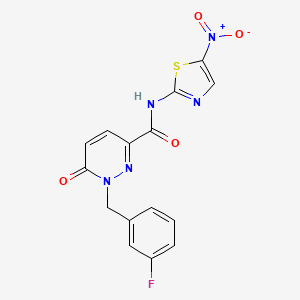

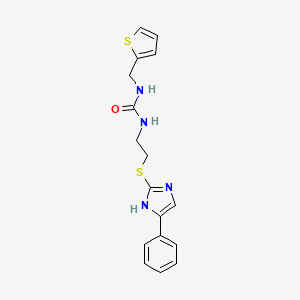

“Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C13H13ClO2 . It has an average mass of 236.694 Da and a monoisotopic mass of 236.060410 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclo[1.1.1]pentane core with a carboxylate ester and a 4-chlorophenyl group attached . The bicyclo[1.1.1]pentane core is a highly strained molecule .Applications De Recherche Scientifique

Radical Probe Studies and Kinetic Isotope Effect

Investigations into the hydroxylation of hydrocarbons by methane monooxygenase employed mechanistic probes, including bicyclo[1.1.1]pentanes, to study the formation of radical intermediates in the enzyme's catalytic cycle. This research provides insights into the enzyme's mechanism, highlighting the utility of bicyclic structures in probing biochemical pathways (Liu, Johnson, Newcomb, & Lippard, 1993).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from compounds including bicyclo[1.1.1]pentanes, were explored as anticancer drugs. The study highlights the structural characterization of these complexes and their in vitro cytotoxicity against various human tumor cell lines, underscoring the potential of bicyclic compounds in the development of new anticancer treatments (Basu Baul, Basu, Vos, & Linden, 2009).

Substituent Effects on Acidity

Research on the acidity of weak acids, including bicyclo[1.1.1]pentane-1-carboxylic acids, emphasizes the impact of substituents on acidity. This study provides fundamental insights into the electronic effects within bicyclic structures, contributing to our understanding of their chemical properties and reactions (Wiberg, 2002).

Enantioselective C–H Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens new avenues for accessing chiral substituted bicyclic compounds. This innovative strategy demonstrates the potential of bicyclo[1.1.1]pentanes in the pharmaceutical and chemical industries, especially for creating compounds with metabolic stability and bioisostere applications (Garlets, Sanders, Malik, Gampe, Houk, & Davies, 2020).

Applications in Medicinal Chemistry

A review on the application of small aliphatic rings in medicinal chemistry, including bicyclo[1.1.1]pentanes, showcases their growing use due to beneficial physicochemical properties and bioisostere functions. This comprehensive overview demonstrates the diverse applications of bicyclic compounds in drug design, highlighting their advantages and potential hazards (Bauer, Di Fruscia, Lucas, Michaelides, Nelson, Storer, & Whitehurst, 2021).

Propriétés

IUPAC Name |

methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO2/c1-16-11(15)13-6-12(7-13,8-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSCQIBSWVQYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)

![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)

![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)

![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)